3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by the presence of a triazole ring fused with a thiazole ring, along with a sulfonamide group. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
3-chloro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S2/c19-12-4-3-5-14(10-12)28(25,26)21-9-8-13-11-27-18-22-17(23-24(13)18)15-6-1-2-7-16(15)20/h1-7,10-11,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHSIAYIWBMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can be achieved through a multi-step process involving the formation of the triazolothiazole core followed by the introduction of the sulfonamide group. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using automated reactors and continuous flow systems.
Chemical Reactions Analysis
3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives.
Scientific Research Applications
3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. The presence of the triazolothiazole core and the sulfonamide group is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar biological activities, but lacks the triazole and sulfonamide groups.
1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Sulfonamide derivatives: Compounds containing the sulfonamide group exhibit a wide range of biological activities, but their efficacy and specificity depend on the nature of the other substituents in the molecule.
The uniqueness of this compound lies in its combination of the triazolothiazole core with the sulfonamide group, which imparts distinct chemical and biological properties.
Biological Activity
3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that combines a sulfonamide group with a triazole and thiazole moiety. This structural combination suggests potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, including antimicrobial properties, anticancer effects, and other relevant pharmacological activities.
Chemical Structure
The compound can be broken down into several key components:
- Sulfonamide Group : Known for antibacterial properties.
- Triazole Ring : Associated with various biological activities including antifungal and anticancer effects.
- Thiazole Moiety : Often linked to antimicrobial and antitumor activities.
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole structures exhibit diverse biological activities. The following subsections detail specific activities observed in studies related to this compound.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL | |
| Candida albicans | 0.0625 μg/mL | |
| Pseudomonas aeruginosa | 0.25 μg/mL |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. The compound's activity was tested against several cancer cell lines:
The significant cytotoxicity observed against these cell lines suggests the potential of this compound as a therapeutic agent in cancer treatment.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with microbial growth or cancer cell survival. For example:
- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Cell Cycle Arrest : Triazole derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle regulators.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antifungal Activity : A study demonstrated that a related triazole derivative exhibited significantly higher antifungal activity compared to fluconazole against Candida albicans, suggesting that modifications in structure can enhance potency ( ).
- Anticancer Efficacy : In vivo studies using animal models showed that triazole-thiazole hybrids reduced tumor size significantly compared to controls, indicating potential for therapeutic applications ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
